molecular formula C14H10F4O B6372453 4-(4-Fluoro-3-trifluoromethylphenyl)-2-methylphenol CAS No. 1262000-47-4

4-(4-Fluoro-3-trifluoromethylphenyl)-2-methylphenol

Cat. No.: B6372453
CAS No.: 1262000-47-4
M. Wt: 270.22 g/mol
InChI Key: FAJWYOOQDDCKQT-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-trifluoromethylphenyl)-2-methylphenol is an organic compound belonging to the class of trifluoromethylbenzenes These compounds are characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated phenol under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluoro-3-trifluoromethylphenyl)-2-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The fluoro and trifluoromethyl groups are generally resistant to reduction, but the phenol group can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like sodium borohydride.

    Substitution: Halogenation using reagents like bromine or chlorination agents under controlled conditions.

Major Products:

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Alcohol derivatives of the phenol group.

    Substitution: Halogenated or other substituted phenolic compounds.

Scientific Research Applications

4-(4-Fluoro-3-trifluoromethylphenyl)-2-methylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-trifluoromethylphenyl)-2-methylphenol involves its interaction with specific molecular targets. The presence of fluoro and trifluoromethyl groups can enhance the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

    4-(Trifluoromethyl)phenol: Similar structure but lacks the fluoro substituent.

    4-Fluoro-3-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of a phenol group.

    4-Hydroxybenzotrifluoride: Similar structure but lacks the methyl group.

Uniqueness: 4-(4-Fluoro-3-trifluoromethylphenyl)-2-methylphenol is unique due to the combination of fluoro, trifluoromethyl, and methyl groups on the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O/c1-8-6-9(3-5-13(8)19)10-2-4-12(15)11(7-10)14(16,17)18/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJWYOOQDDCKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684019
Record name 4'-Fluoro-3-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-47-4
Record name 4'-Fluoro-3-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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